molecular formula C15H17FN4O3 B1671340 Enoxacin CAS No. 74011-58-8

Enoxacin

Cat. No. B1671340
CAS RN: 74011-58-8
M. Wt: 320.32 g/mol
InChI Key: IDYZIJYBMGIQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enoxacin is an antibiotic in a class of drugs called fluoroquinolones . It fights bacteria in the body and is used to treat various bacterial infections, such as gonorrhea and urinary tract infections . Enoxacin is bactericidal and its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase .


Synthesis Analysis

Enoxacin has been synthesized in various forms. For instance, it has been synthesized as complexes with various transition metals . The complexes were characterized by different physicochemical, spectroscopic, and elemental analysis . Results suggest that enoxacin interacts with the metals as a monoanionic bidentate ligand .


Molecular Structure Analysis

The molecular structure of Enoxacin has been analyzed using methods based on quantum chemistry . This analysis accurately identified the electronegativity and the electrocatalytic degree of the oxidizable (and non-oxidizable) functional groups of pollutants .


Chemical Reactions Analysis

Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase . This enzyme is essential for bacterial DNA replication .


Physical And Chemical Properties Analysis

Enoxacin has a molecular weight of 320.32 . It is usually stored at -20°C or -80°C in solvent .

Scientific Research Applications

Antibacterial Activity and Mechanisms

Enoxacin, a new quinolone carboxylic acid compound, has demonstrated significant antibacterial activity against a broad spectrum of bacterial isolates. Its effectiveness is notably pronounced against Escherichia coli, Klebsiella spp., Aeromonas spp., Enterobacter spp., Serratia spp., Proteus mirabilis, and Morganella morganii, with the majority of these pathogens inhibited at concentrations of 0.8 micrograms/ml or less. This compound also exhibits activity against Pseudomonas aeruginosa, Haemophilus spp., and Neisseria spp., showcasing its broad antibacterial range. The similarity in activity between enoxacin and norfloxacin is highlighted, along with enoxacin's capability to inhibit organisms resistant to other antibiotics like cefotaxime, moxalactam, gentamicin, and piperacillin. The resistance development frequency is notably low for most bacterial species, underscoring enoxacin's potential as a robust antibacterial agent (Chin & Neu, 1983).

Ecotoxicological Effects and Environmental Impact

The environmental impact of enoxacin, particularly its ecotoxicity on aquatic microbiota, has been a subject of scientific concern. Studies involving microalgal species and their consortium have been conducted to assess the behavior and interaction of enoxacin in natural systems. Findings indicate that microalgae can withstand high doses of enoxacin, suggesting potential pathways for the bioremediation of enoxacin-contaminated waters. The growth inhibition observed in microalgae exposed to enoxacin highlights the need for further research on its ecotoxicological effects and removal mechanisms from aquatic environments (Xiong, Kurade, & Jeon, 2017).

Applications in Cancer Research

Recent studies have brought to light the anticancer potential of enoxacin. It has been discovered that enoxacin can stimulate RNA interference (RNAi), acting as a growth inhibitor selectively in cancer cells without affecting untransformed cells. The identification of PIWIL3, an Argonaute protein of the PIWI subfamily, as a mechanistic target of enoxacin, opens new avenues for cancer-specific targeting. This finding underscores the potential of enoxacin to repress RNAi through miRNAs in cancer cells, presenting a promising strategy for cancer therapy (Abell, Mercado, Cañeque, Rodriguez, & Xhemalçe, 2017).

Safety And Hazards

Enoxacin should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Enoxacin has shown promising anticancer activity . It enhances RNA interference and promotes microRNA processing, as well as the production of free radicals . Apart from its proapoptotic, cell cycle arresting, and cytostatic effects, enoxacin manifests a limitation of cancer invasiveness . The underlying mechanisms are the competitive inhibition of vacuolar H + -ATPase subunits and c-Jun N-terminal kinase signaling pathway suppression . The newly synthesized enoxacin derivatives have shown a magnified cytotoxic effect with an emphasis on prooxidative, proapoptotic, and microRNA interference actions .

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYZIJYBMGIQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022984
Record name Enoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.09e+00 g/L
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II).
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Enoxacin

CAS RN

74011-58-8
Record name Enoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74011-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name enoxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325OGW249P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220-224 °C, 220 - 224 °C
Record name Enoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

About 10 g of AT-2266.hydrochloride was dissolved to hot water (about 70° C.) and the solution was neutralized with 15% aqueous solution of sodium hydroxide which was warmed to 70° C. previously. The precipitate was collected by filtration and dried at 70° to 80° C. for elimination of adhering water to give the AT-2266.sesquihydrate.
Name
AT-2266.hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The tetrabutyl ammonium salt of enoxacin [J. Med. Chem., 27, 292 (1984)] was prepared and converted into the corresponding dimethylacetal, using the procedure described for the corresponding norfloxacin analog in Example 15 (but done on a 0.112 mmol scale). This was coupled to 6-aminopenicillanic acid (24.2mg, 0.112 mmol) by following the procedure as described for the preparation of the product in Example 33. The product, which was very unstable, was purified by preparative liquid chromatography (C-18 reverse phase, 0-100% aqueous acetonitrile gradient) to give an amorphous, pale yellow powder after lyophilization (16.4 mg, 25% yield).
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.2 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enoxacin
Reactant of Route 2
Reactant of Route 2
Enoxacin
Reactant of Route 3
Enoxacin
Reactant of Route 4
Enoxacin
Reactant of Route 5
Enoxacin
Reactant of Route 6
Enoxacin

Citations

For This Compound
17,100
Citations
JM Henwood, JP Monk - Drugs, 1988 - Springer
… the results) not significantly different between enoxacin and amoxycillin in acute cystitis, … enoxacin and cephalexin in skin, skin structure and soft tissue infections, between enoxacin …
Number of citations: 68 link.springer.com
SH Zinner - Clinical Pharmacokinetics, 1989 - Springer
Enoxacin is a new fluoroquinolone that will be available as oral and intravenous preparations. This drug is bactericidal for a wide range of organisms, including Staphylococcus aureus, …
Number of citations: 18 link.springer.com
TH Grasela Jr, JJ Schentag, AJ Sedman… - Antimicrobial agents …, 1989 - Am Soc Microbiol
… antibiotic enoxacin. The influence of the time of antacid administration relative to enoxacin administration on enoxacin bioavailability was investigated to determine whether enoxacin …
Number of citations: 155 journals.asm.org
K Jałbrzykowska, A Chrzanowska, P Roszkowski… - Cancers, 2022 - mdpi.com
… with enoxacin and bis-enoxacin … enoxacin and bis-enoxacin trigger in 4T1 cancer cells the release of EVs that inhibit osteoclastogenesis [49]. Similarly to the parent drug, bis-enoxacin …
Number of citations: 7 www.mdpi.com
J Blaser, BB Stone, MC Groner… - Antimicrobial agents and …, 1987 - Am Soc Microbiol
An in vitro pharmacokinetic model was used to study the comparative antibacterial activities of multiple-dose regimens of enoxacin and netilmicin. Strains of Pseudomonas aeruginosa, …
Number of citations: 589 journals.asm.org
JY Fang, CT Hong, WT Chiu, YY Wang - International journal of …, 2001 - Elsevier
The skin permeation and partitioning of a fluorinated quinolone antibacterial agent, enoxacin, in liposomes and niosomes, after topical application, were elucidated in the present study. …
Number of citations: 445 www.sciencedirect.com
M Parvez, S Arayne, N Sultana… - … Section C: Crystal …, 2004 - scripts.iucr.org
The structure of the title compound, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-4-ium-1-yl)-1,8-naphthyridine-3-carboxylate trihydrate, C15H17FN4O3·3H2O, has a zwitterion of …
Number of citations: 10 scripts.iucr.org
WJA Wijnands, TB Vree, AM Baars… - Journal of …, 1988 - academic.oup.com
… In addition, phannacokinetic parameters of enoxacin and its 4-oxo … with enoxacin, 400 or 600 mg bd, for a respiratory tract infection. The halflife of both enoxacin and 4-oxo-enoxacin …
Number of citations: 44 academic.oup.com
WJA Wijnands, AJA Van Griethuysen… - Journal of …, 1986 - academic.oup.com
… enoxacin twice daily, whereas infections caused by other bacteria were treated with 400 mg enoxacin … Sputum for culture was obtained before and daily during treatment with enoxacin. …
Number of citations: 32 academic.oup.com
EJ Toro, J Zuo, DA Ostrov, D Catalfamo… - Journal of Biological …, 2012 - ASBMB
… Enoxacin has been identified as a small molecule inhibitor of … We hypothesized that enoxacin acts directly and specifically … Consistent with this hypothesis, enoxacin dose-dependently …
Number of citations: 43 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.